molecular formula C10H11FO3 B7808997 3-fluoro-4-(2-methoxyethoxy)benzaldehyde

3-fluoro-4-(2-methoxyethoxy)benzaldehyde

Cat. No.: B7808997
M. Wt: 198.19 g/mol
InChI Key: RUBZKDBRIGTJLQ-UHFFFAOYSA-N
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Description

3-fluoro-4-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is a benzaldehyde derivative, characterized by the presence of a fluorine atom at the third position and a 2-methoxyethoxy group at the fourth position on the benzene ring.

Preparation Methods

The synthesis of 3-fluoro-4-(2-methoxyethoxy)benzaldehyde typically involves the following steps:

Chemical Reactions Analysis

3-fluoro-4-(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

3-fluoro-4-(2-methoxyethoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-4-(2-methoxyethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom and the 2-methoxyethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

3-fluoro-4-(2-methoxyethoxy)benzaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-fluoro-4-(2-methoxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBZKDBRIGTJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH (7.3 g) was carefully added to a solution of 2-Methoxy-ethanol (15 ml) in DMF (200 ml) and the solution was stirred for 4 hours. 3,4-difluoro-benzaldehyde (14 g) was added to the mixture under N2 at 0° C., and the resulting mixture was slowly warmed to room temperature and stirred for another 6 hours. Saturated aqueous NH4Cl (200 ml) was added to the solution, and the mixture was extracted by ethyl acetate (500 ml×3). The organic layer was evaporated to give 3-Fluoro-4-(2-methoxy-ethoxy)-benzaldehyde as oil (15 g). LC-MS: m/e 199 (MH+).
Name
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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